5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol
Description
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of both difluorophenyl and trifluoromethoxy groups attached to a phenol ring. The incorporation of fluorine atoms into the molecular structure imparts unique chemical and physical properties, making it of significant interest in various fields of research and industry.
Properties
IUPAC Name |
3-(3,4-difluorophenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O2/c14-11-2-1-7(5-12(11)15)8-3-9(19)6-10(4-8)20-13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVXZIKWBLTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)OC(F)(F)F)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686581 | |
| Record name | 3',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261990-02-6 | |
| Record name | 3',4'-Difluoro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and trifluoromethoxybenzene.
Nucleophilic Aromatic Substitution: The key step involves a nucleophilic aromatic substitution reaction where the trifluoromethoxy group is introduced to the phenol ring. This is achieved by reacting 3,4-difluoroaniline with trifluoromethoxybenzene in the presence of a strong base such as sodium hydride.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic aromatic substitution reaction.
Catalysts: Employing catalysts such as palladium or copper to enhance the reaction efficiency and yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroquinones using reducing agents such as sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It affects various signaling pathways, including those involved in inflammation and cell proliferation.
Effects: The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its molecular targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenol: Lacks the trifluoromethoxy group, resulting in different chemical properties.
3-Trifluoromethoxyphenol: Lacks the difluorophenyl group, leading to variations in reactivity and applications.
5-(3,4-Difluorophenyl)-2-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
5-(3,4-Difluorophenyl)-3-trifluoromethoxyphenol is unique due to the presence of both difluorophenyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
